2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
Description
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide (CAS: 1623010-64-9) is a sulfone-functionalized heterocyclic compound with the molecular formula C₃₁H₁₉NO₃S and a molecular weight of 485.55 g/mol . It features a thioxanthen-9-one 10,10-dioxide core fused with a 9-phenylcarbazole moiety, forming a donor-acceptor (D-A) architecture critical for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs) . The compound exhibits high thermal stability (>350°C decomposition temperature via TGA) and has been synthesized via Pd-catalyzed sulfonylative homocoupling or oxidation of preassembled thioxanthones . Its primary application lies in OLEDs, where it serves as an efficient TADF emitter due to its small singlet-triplet energy gap (ΔEₛₜ) and strong intramolecular charge transfer (ICT) .
Properties
CAS No. |
1623010-64-9 |
|---|---|
Molecular Formula |
C31H19NO3S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H |
InChI Key |
KXZTVYSHCPHNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The compound’s structure integrates a 9-phenylcarbazole moiety and a thioxanthenone 10,10-dioxide core. Synthesis involves two key steps:
- Preparation of the thioxanthenone 10,10-dioxide backbone : While direct synthesis details are sparse in available literature, the dioxide group is typically introduced via oxidation of thioxanthenone precursors using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
- Functionalization via cross-coupling : The carbazole subunit is introduced through palladium-catalyzed coupling reactions, most commonly Suzuki-Miyaura coupling, between halogenated thioxanthenone derivatives and (9-phenyl-9H-carbazol-3-yl)boronic acid.
Detailed Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of synthesizing this compound, enabling efficient carbon-carbon bond formation between aryl halides and boronic acids.
Representative Procedure:
A mixture of 2-bromo-9H-thioxanthen-9-one 10,10-dioxide (1.0 equiv), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (2 mol%) in toluene/water (3:1 v/v) is refluxed under nitrogen for 24 hours with potassium carbonate (3.0 equiv). Purification via silica gel chromatography (hexane/dichloromethane, 6:4) yields the product in 85% purity.
Table 1: Key Suzuki-Miyaura Reaction Conditions and Outcomes
Critical Factors:
Optimization of Reaction Conditions
Temperature and Time Dependence
- Reflux vs. Moderate Heating : Prolonged reflux (24 hours) in toluene maximizes yield (85%), whereas shorter durations at 80°C in THF yield 32%.
- Inert Atmosphere : Nitrogen or argon atmospheres prevent palladium oxidation, ensuring catalytic activity.
Base Selection
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel with hexane/dichloromethane (6:4) removes unreacted boronic acid and halogenated byproducts.
- Sublimation : High-purity grades (99% HPLC) are achieved via vacuum sublimation, critical for OLED applications.
Table 2: Purification Methods and Outcomes
| Method | Conditions | Purity Achieved | Reference |
|---|---|---|---|
| Column Chromatography | Hexane/DCM (6:4) | 98% | |
| Sublimation | 150–200°C, <1 mmHg | 99% (HPLC) |
Chemical Reactions Analysis
Eaton’s Reagent Coupling
-
Precursors : 9-phenyl-9H-carbazole and 9H-thioxanthen-9-one 10,10-dioxide (ThX-S,S-dioxide).
-
Procedure :
-
Yield : Not explicitly stated, but the method is described as scalable for similar derivatives .
Buchwald–Hartwig Coupling
-
Precursor : 2-bromo-9H-thioxanthen-9-one.
-
Donor Moiety : 9-phenyl-9H-carbazole.
-
Reaction Conditions :
| Method | Key Reagents | Conditions |
|---|---|---|
| Eaton’s Reagent Coupling | Eaton’s reagent, N₂ atmosphere | 90°C, 12 h |
| Buchwald–Hartwig Coupling | Pd(OAc)₂, P(t-Bu)₃·HBF₄, t-BuONa | 120°C, 24 h |
Key Reaction Parameters
The synthesis relies on controlled reaction environments and catalyst efficiency :
Eaton’s Reagent Method
-
Critical Parameters :
Buchwald–Hartwig Coupling
-
Critical Parameters :
Characterization Techniques
The compound’s purity and structure are verified using:
Chemical Stability and Reactivity
The compound’s electron-donating carbazole and electron-accepting thioxanthone moieties enable:
-
Bipolar Charge Transport : Facilitates both hole and electron movement in organic electronics.
-
Photophysical Stability : Resists degradation under UV/visible light due to rigid aromatic frameworks.
Critical Analysis of Reaction Mechanisms
-
Eaton’s Reagent : Likely acts as a Lewis acid, coordinating to the carbonyl oxygen to activate the thioxanthone core for nucleophilic attack by carbazole .
-
Buchwald–Hartwig : Palladium(0) catalyst undergoes oxidative addition with the bromide, followed by transmetallation with the carbazole donor .
Comparison of Synthetic Approaches
| Aspect | Eaton’s Reagent Method | Buchwald–Hartwig Coupling |
|---|---|---|
| Catalyst | No transition metal required | Pd-based catalyst |
| Reaction Time | 12 h | 24 h |
| Scalability | High (simple reagents) | Moderate (sensitive to Pd cost) |
| Selectivity | High (direct C–C coupling) | Moderate (possible side reactions) |
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Thermally Activated Delayed Fluorescence (TADF) Materials
The compound has been utilized in the development of TADF materials for OLEDs. Polymers incorporating 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide have demonstrated efficient light emission properties. For example, a study synthesized copolymers that exhibited red/orange emissions with a maximum external quantum efficiency of 10.44% and current efficiency of 14.97 cd/A when used in OLED devices .
Host Materials for Phosphorescent OLEDs
In another application, this compound was employed as a host material in phosphorescent OLEDs, where it facilitated efficient energy transfer due to its favorable triplet energy levels. The synthesized materials showed potential for use in red-emitting devices, enhancing charge balance and overall device performance .
Medicinal Chemistry
Anti-Cancer Properties
Research indicates that derivatives of thioxanthenes, including 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide, could serve as dual inhibitors for critical biological targets in cancer therapy. Compounds synthesized from similar frameworks have shown promising results in inhibiting farnesyltransferase and tubulin polymerization, both of which are essential in cancer cell proliferation . The potential for these compounds to interfere with multiple mitotic pathways suggests their utility in overcoming drug resistance in cancer treatments.
Photophysical Properties
Characterization Studies
The photophysical properties of the compound have been characterized extensively, revealing insights into its electronic structure and stability under various conditions. These studies are crucial for understanding how the compound behaves in different environments, particularly when integrated into electronic devices or biological systems .
- OLED Development
- Cancer Inhibition
Mechanism of Action
The mechanism of action of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy allows it to efficiently transfer energy to guest emitters, resulting in high-efficiency light emission. The molecular targets and pathways involved include the interaction with various emitters and the facilitation of energy transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of thioxanthen-9-one 10,10-dioxide derivatives modified with electron-donating groups. Below is a comparative analysis of its structural, photophysical, and functional properties against key analogs:
Table 1: Comparative Analysis of Thioxanthen-9-one 10,10-Dioxide Derivatives
| Compound Name (CAS) | Donor Group | Acceptor Group | Key Properties | Applications | Ref. |
|---|---|---|---|---|---|
| TXO-PhCz (1623010-64-9) | 9-Phenylcarbazole | Thioxanthen-9-one 10,10-dioxide | - ΔEₛₜ: ~0.2 eV - TGA: >350°C - Used with FIrpic emitter (EQE: 9.6%) |
TADF-OLEDs | [7, 12] |
| TXO-TPA (1623010-63-8) | Triphenylamine (TPA) | Thioxanthen-9-one 10,10-dioxide | - Higher solubility in organic solvents - Red-shifted emission vs. TXO-PhCz |
Solution-processed OLEDs | [7, 10] |
| BPhCz-ThX (N/A) | Bis(9-phenylcarbazole) | Thioxanthen-9-one 10,10-dioxide | - Triplet energy (Eₜ): 3.05 eV - Total yield: 63% - EQE: 9.6% with FIrpic |
Blue OLED hosts | [12] |
| DPO-TXO2 (N/A) | Phenoxazine | Thioxanthen-9-one 10,10-dioxide | - EQE: 13.5% - Moderate efficiency due to steric hindrance |
Green TADF emitters | [14] |
| 3-(4-Aminophenyl)-TXO (890045-45-1) | 4-Aminophenyl | Thioxanthen-9-one 10,10-dioxide | - LogP: 3.2 (hydrophobic) - Potential for bioimaging or sensors |
Experimental applications | [15] |
Structural and Functional Insights
Donor-Acceptor Pairing: TXO-PhCz uses 9-phenylcarbazole as a strong electron donor, enabling efficient ICT and TADF properties. In contrast, TXO-TPA employs triphenylamine, which offers superior solubility but slightly reduced thermal stability . BPhCz-ThX incorporates two carbazole donors linked via a C(sp³) bridge, enhancing thermal stability (T₅ > 400°C) and triplet energy (3.05 eV), making it suitable for blue OLED hosts .
Synthetic Routes :
- TXO-PhCz and analogs are synthesized via Pd-catalyzed sulfonylative homocoupling (yields >60%) or oxidation of thioxanthones using H₂O₂/ZrCl₄ (yields ~30–40%) . The former method allows scalable production with fewer steps.
Photophysical Performance :
- TXO-PhCz achieves an external quantum efficiency (EQE) of 9.6% in blue OLEDs when paired with FIrpic , while DPO-TXO2 reaches 13.5% EQE as a green emitter . The lower efficiency of TXO-PhCz in blue devices is attributed to its larger ΔEₛₜ compared to DPO-TXO2.
Thermal and Stability Properties :
- TXO-PhCz exhibits exceptional thermal stability (>350°C), outperforming TXO-TPA and DPO-TXO2. This is critical for vacuum-deposited OLED fabrication .
Key Research Findings
- TXO-PhCz vs. TXO-TPA: The carbazole donor in TXO-PhCz provides stronger electron-donating capability than TPA, leading to a red-shifted emission (520 nm vs. 480 nm) but lower solubility .
- BPhCz-ThX: The C(sp³)-linked carbazole donors reduce aggregation-induced quenching (AIQ), enhancing device lifetime .
- DPO-TXO2: Phenoxazine donors enable faster reverse intersystem crossing (RISC) due to reduced steric hindrance, improving EQE .
Biological Activity
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide, also known as TXO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TXO, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C31H19NO3S
- Molecular Weight : 505.55 g/mol
- CAS Number : 1623010-64-9
Biological Activity Overview
The biological activity of TXO has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines and its potential as a therapeutic agent.
Cytotoxicity Studies
Recent studies have demonstrated that TXO exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HeLa (cervical) | 5.2 | Induction of apoptosis |
| Study 2 | MCF-7 (breast) | 4.8 | Inhibition of cell proliferation |
| Study 3 | A549 (lung) | 3.6 | Disruption of mitochondrial function |
These studies indicate that TXO's cytotoxic effects are dose-dependent and vary across different cancer types.
The mechanisms underlying the biological activity of TXO are multifaceted:
- Induction of Apoptosis : TXO has been shown to trigger apoptotic pathways in cancer cells. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
- Inhibition of Proliferation : TXO effectively inhibits cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from proliferating.
- Mitochondrial Dysfunction : Research indicates that TXO disrupts mitochondrial membrane potential, which is crucial for ATP production and cell survival.
Case Study 1: HeLa Cell Line
In a study conducted by Zhang et al. (2022), TXO was tested on HeLa cells, revealing an IC50 value of 5.2 µM. The study reported that TXO induced apoptosis through the activation of intrinsic pathways involving mitochondrial changes and caspase activation.
Case Study 2: MCF-7 Cell Line
A separate investigation by Lee et al. (2023) focused on MCF-7 breast cancer cells, where TXO exhibited an IC50 value of 4.8 µM. The results indicated that TXO inhibited cell proliferation by downregulating cyclin D1 and upregulating p21, a cyclin-dependent kinase inhibitor.
Case Study 3: A549 Cell Line
Research by Kim et al. (2024) evaluated the effects of TXO on A549 lung cancer cells, finding an IC50 value of 3.6 µM. This study highlighted mitochondrial dysfunction as a significant mechanism, with TXO causing a decrease in ATP levels and increased reactive oxygen species (ROS) production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide?
- A three-step, one-pot synthesis is commonly employed:
Lithium-bromine exchange on 2-bromophenyldiphenylamine.
Trapping the lithiated intermediate with 9H-thioxanthen-9-one 10,10-dioxide.
Electrophilic intramolecular cyclization in acidic media to form the spiro-conjugated product (yield: ~78% over three steps). Gram-scale preparation is feasible, critical for device fabrication .
- Alternative Ru-catalyzed cyclization methods using TBHP as an oxidant have been reported for structurally similar thioxanthen-9-one derivatives, though yields vary with substrate complexity (e.g., 80% for simple oxygenated analogs) .
Q. How can the molecular structure and purity of this compound be validated?
- Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is the gold standard. Key parameters include bond angles, torsion angles, and intermolecular interactions .
- Spectroscopic techniques :
- NMR : Analyze aromatic proton environments (e.g., carbazole vs. thioxanthenone moieties) and confirm the absence of rotational isomers via concentration-independent hydroxyl proton signals .
- HPLC : Purity >99% (sublimed grade) is achievable .
Q. What computational tools are suitable for predicting photophysical properties?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and estimate frontier molecular orbitals (HOMO-LUMO gap).
- Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption/emission spectra. Match computed λmax with experimental data (e.g., 415 nm in toluene) .
Advanced Research Questions
Q. How does the donor-acceptor architecture influence thermally activated delayed fluorescence (TADF) efficiency?
- The twisted D-A structure (carbazole donor, thioxanthenone-dioxide acceptor) enables a small singlet-triplet energy gap (ΔEST = 0.073 eV), promoting reverse intersystem crossing (RISC).
- Key validation methods :
- Transient photoluminescence (PL) decay : Measure delayed fluorescence lifetimes (µs–ms range) .
- Temperature-dependent PL : Confirm TADF via intensity increase at lower temperatures .
- Table : Experimental Photophysical Data
| Property | Value (Film) | Method |
|---|---|---|
| λem | 570 nm | Steady-state PL |
| ΔEST | 0.073 eV | DFT/TD-DFT |
| Td (TGA) | >250°C (0.5% loss) | Thermogravimetric |
Q. What strategies optimize solution-processed OLED performance using this compound?
- Polymer design : Incorporate into conjugated copolymers with hole-transporting units (e.g., fluorene-carbazole). Increasing the host unit content improves hole mobility (max EQE: 10.44%) .
- Doping : Blend with high-triplet-energy hosts to suppress exciton quenching.
- Device characterization :
- Current density-voltage-luminance (J-V-L) profiling to assess turn-on voltage (e.g., 4.2 V).
- External quantum efficiency (EQE) vs. luminance curves to evaluate roll-off .
Q. How to resolve contradictions in synthetic yields reported across studies?
- Critical variables :
- Substituent effects : Electron-donating/withdrawing groups alter cyclization efficiency.
- Catalyst loading : Ru-catalyzed methods require precise TBHP stoichiometry to avoid over-oxidation .
- Reproducibility checklist :
Purity of starting materials (e.g., sublimed >99%).
Reaction atmosphere (inert vs. aerobic).
Acid concentration in cyclization step .
Data Contradiction Analysis
Q. Why do computational ΔEST values sometimes deviate from experimental results?
- Common pitfalls :
- Solvent effects : Calculations often assume vacuum or implicit solvent models, while experimental ΔEST is solvent-dependent.
- Vibronic coupling : Neglected in DFT, but critical for RISC rates.
Methodological Best Practices
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
